molecular formula C10H10O B1279468 4-Cyclopropylbenzaldehyde CAS No. 20034-50-8

4-Cyclopropylbenzaldehyde

Cat. No.: B1279468
CAS No.: 20034-50-8
M. Wt: 146.19 g/mol
InChI Key: CZUQVKFJAJAHGK-UHFFFAOYSA-N
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Description

4-Cyclopropylbenzaldehyde is a useful research compound. Its molecular formula is C10H10O and its molecular weight is 146.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis of Polysubstituted Cyclopropane Derivatives

A study by Banothu et al. (2015) in the Journal of Heterocyclic Chemistry describes the synthesis of polysubstituted cyclopropane derivatives using a tandem reaction involving aromatic aldehydes. This process was used for creating compounds with significant antimicrobial and nematicidal activities, showcasing the potential of cyclopropane derivatives in bioactive compound synthesis (Banothu, Basavoju, & Bavantula, 2015).

2. Estrogen Receptor Ligands Development

Yeo et al. (2013) in Archives of Pharmacal Research explored the design and synthesis of cyclopropane analogs of stilbene as subtype-selective ligands for estrogen receptors. These compounds were derived from 4-benzyloxybenzaldehyde and exhibited distinct binding affinities and selectivities for estrogen receptor subtypes (Yeo, Song, Ryu, & Kim, 2013).

3. Hydrogenation Reactions in Tube Reactors

Research by Yoswathananont et al. (2005) in Chemical Communications demonstrated the use of 4-cyanobenzaldehyde in continuous hydrogenation reactions within a tube reactor. This process efficiently converted the aldehyde into benzyl alcohol derivatives, illustrating the aldehyde’s role in chemical synthesis and reaction optimization (Yoswathananont, Nitta, Nishiuchi, & Sato, 2005).

4. Catalytic Oxidation in Water

A study by Wu et al. (2016) in Applied Organometallic Chemistry investigated the copper-catalyzed oxidation of benzylic alcohols to aromatic aldehydes in water. This research highlighted the versatility of these aldehydes, including 4-methylbenzaldehyde, in green chemistry applications (Wu, Liu, Ma, Liu, Gu, & Dai, 2016).

5. Synthesis of Multi-Substituted Cyclopropanes and Aziridines

Liu, Wei, and Shi (2010) in Tetrahedron presented a method for synthesizing cyclopropane derivatives, using reactions between benzaldehydes and other compounds. This research contributes to the field of organic synthesis, especially in creating structurally diverse cyclopropanes (Liu, Wei, & Shi, 2010).

Safety and Hazards

The safety information for 4-Cyclopropylbenzaldehyde indicates that it has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, and P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

4-Cyclopropylbenzaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450 monooxygenases, which are involved in oxidative metabolic reactions. These interactions often involve the aldehyde group of this compound forming covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, this compound can interact with proteins through non-covalent interactions, influencing protein folding and function.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules. For instance, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The aldehyde group of this compound can form Schiff bases with amino groups in proteins, leading to enzyme inhibition or activation . This compound can also act as a redox-active molecule, participating in redox cycling reactions that generate reactive oxygen species (ROS), which can further modulate cellular signaling and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its oxidation and reduction. It can be metabolized by cytochrome P450 enzymes to form various metabolites, which can further participate in biochemical reactions . These metabolic pathways often involve the conversion of this compound to carboxylic acids or alcohols, affecting metabolic flux and metabolite levels in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of this compound within tissues can influence its localization and accumulation, impacting its biological activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the endoplasmic reticulum (ER) and mitochondria, where it can interact with enzymes and other biomolecules . Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, affecting its role in biochemical processes.

Properties

IUPAC Name

4-cyclopropylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,7,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUQVKFJAJAHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467693
Record name 4-cyclopropylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20034-50-8
Record name 4-cyclopropylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclopropylbenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromostylene (1.83 g) in dichloromethane (5 mL) was added diethylzinc (1 mol/L, 30 mL) under an argon atmosphere at 0° C., and the mixture was stirred at the same temperature for 10 minutes. Chloroiodomethane (4.3 mL) was added to the mixture, and the mixture was warmed to room temperature and stirred for 9 days. To the reaction mixture was added a saturated aqueous ammonium chloride solution, and the mixture was extracted with diethyl ether. The organic layer was dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure to give 4-cyclopropylbromobenzene. The obtained 4-cyclopropylbromobenzene was dissolved in tetrahydrofuran (25 mL) and cooled to −78° C. To the solution was added dropwise tert-butyl lithium (1.45 mol/L pentane solution, 9.4 mL) under an argon atmosphere, and the mixture was stirred at −78° C. for 30 minutes. To the reaction mixture was added a solution of N,N-dimethylformamide (1.2 mL) in tetrahydrofuran (16 mL), and the mixture was warmed to 0° C. and stirred for 1 hour. To the reaction mixture was added a saturated aqueous ammonium chloride solution, and the mixture was extracted with diethyl ether. The organic layer was dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=12/1) to give 4-cyclopropylbenzaldehyde (0.72 g).
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Synthesis routes and methods II

Procedure details

To a solution of 1-bromo-4-cyclopropylbenzene [synthesized in analogy to a procedure described in J. Org. Chem. 1976, 41, 2262-2266] (1.58 g, 8.04 mmol) in THF at −78° C. was added n-BuLi (5.08 ml, 1.6M solution in hexane, 8.11 mmol) and the reaction mixture was stirred at −78° C. for 10 min. DMF (1.25 ml, 16.08 mmol) was then added and the reaction mixture was stirred at −78° C. for 15 min. The reaction mixture was then warmed to 0° C. slowly (over 2 h) and stirred at 0° C. for 1 h. The reaction was quenched with sat. NH4Cl (aq) solution and the aqueous phase was extracted with ether. The organic layer was washed with brine, dried (MgSO4), filtered and concentrated in vacuo to give a residue which was purified by flash column chromatography (1:9 diethyl ether/pentane) to give 4-cyclopropyl benzaldehyde (1.10 g, 94%) as a colorless oil. 1H NMR (CDCl3, 300 MHz): δ 9.94 (s, 1H), 7.76 (d, J=8.5 Hz, 2H), 7.19 (d, J=8.5 Hz, 2H), 1.97 (m, 1H), 1.13-1.06 (m, 2H), 0.84-0.78 (m, 2H).
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Synthesis routes and methods III

Procedure details

To a solution of 4-bromobenzaldehyde (94 g) in toluene (470 mL) were added potassium fluoride (95 g), cyclo-propylboronic acid (48 g) and bis(triphenylphosphine)-palladium (II) dichloride (3.6 g) under nitrogen atmosphere. The reaction mixture was stirred at 110° C. for 24 hr under nitrogen atmosphere. The reaction mixture was filtered using Celite. The filtrate was concentrated in vacuo to give the crude title compound.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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